molecular formula C13H10N4O3 B13800151 Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide CAS No. 736-26-5

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide

Cat. No.: B13800151
CAS No.: 736-26-5
M. Wt: 270.24 g/mol
InChI Key: MQDAALFMMPMHAN-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is a complex organic compound that belongs to the class of hydrazides It is derived from isonicotinic acid and features a unique structure with a nitroso group and a cycloheptatrienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide typically involves the reaction of isonicotinic acid hydrazide with a suitable nitroso compound. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. For instance, the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can yield similar hydrazide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazides.

Scientific Research Applications

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit the activity of enzymes like cytochrome P450 by forming hepatotoxins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, 2-(4-nitroso-7-oxo-1,3,5-cycloheptatrien-1-YL)hydrazide is unique due to its specific structure, which includes a nitroso group and a cycloheptatrienone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

736-26-5

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

N'-(4-nitroso-7-oxocyclohepta-1,3,5-trien-1-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H10N4O3/c18-12-4-2-10(17-20)1-3-11(12)15-16-13(19)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,19)

InChI Key

MQDAALFMMPMHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC=C1N=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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